molecular formula C11H18N4O2 B6167520 tert-butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate CAS No. 1269627-49-7

tert-butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate

Cat. No.: B6167520
CAS No.: 1269627-49-7
M. Wt: 238.29 g/mol
InChI Key: LKYCGURHQDPSND-VIFPVBQESA-N
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Description

tert-Butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate is a synthetic organic compound featuring a pyrrolidine ring bonded to a triazole moiety through a chiral center, with a tert-butyl group acting as a protecting group. This compound finds significance in medicinal chemistry, particularly in the development of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate typically involves the cycloaddition of an azide with an alkyne, known as a click reaction, to form the triazole ring. The reaction generally proceeds under mild conditions, often catalyzed by copper (I) ions.

Industrial Production Methods

Scaling up this synthesis for industrial purposes involves optimizing reaction parameters to increase yield and purity. This might include continuous flow techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, such as:

  • Oxidation: : Primarily affects the pyrrolidine ring or tert-butyl group.

  • Reduction: : Can occur at the triazole ring, reducing double bonds.

  • Substitution: : Typically happens at the nitrogen atoms of the triazole or the alpha carbon of the pyrrolidine ring.

Common Reagents and Conditions

  • Oxidizing agents: : Chromium trioxide, potassium permanganate.

  • Reducing agents: : Hydrogen gas with palladium on carbon, lithium aluminum hydride.

  • Substituting agents: : Alkyl halides, sulfonyl chlorides.

Major Products

The major products vary depending on the specific reaction, but they often include derivatives where the tert-butyl group is replaced or the triazole ring is modified.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block in the synthesis of complex molecules due to its stable, yet reactive, triazole ring.

Biology and Medicine

In biology and medicine, tert-Butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate is studied for its potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.

Industry

In industry, this compound can serve as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which tert-Butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate exerts its effects often involves interaction with biological macromolecules. The triazole ring can participate in hydrogen bonding, hydrophobic interactions, and pi-stacking with target proteins, affecting their function. The chiral center may influence the compound's binding specificity and efficacy.

Comparison with Similar Compounds

When compared to similar compounds like 2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate without the tert-butyl group, tert-Butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate exhibits unique properties:

  • Enhanced stability due to the protective tert-butyl group.

  • Increased specificity in biological applications due to the chiral center.

  • Different reactivity patterns in chemical reactions.

Similar Compounds

  • 2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate.

  • 1-(1H-1,2,3-triazol-5-yl)piperidine-1-carboxylate.

  • tert-Butyl (1R)-1-(1H-1,2,3-triazol-5-yl)cyclohexane-1-carboxylate.

This comprehensive overview should provide a solid foundation for understanding this compound in various contexts. Anything else piquing your interest about this compound?

Properties

CAS No.

1269627-49-7

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

tert-butyl (2S)-2-(2H-triazol-4-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-6-4-5-9(15)8-7-12-14-13-8/h7,9H,4-6H2,1-3H3,(H,12,13,14)/t9-/m0/s1

InChI Key

LKYCGURHQDPSND-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NNN=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NNN=C2

Purity

95

Origin of Product

United States

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